molecular formula C23H29N3O4S B2889623 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 941912-19-2

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2889623
CAS RN: 941912-19-2
M. Wt: 443.56
InChI Key: DOXOXWUZWOGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Characterization

Researchers have developed synthetic methods for producing new compounds with potential pharmacological activities, including methods for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were characterized for their potential future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017). Another study focused on the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, including the synthesis of natural products and synthetic drugs, highlighting the critical role of the sulfenamide moiety in the iminium ion cyclization process (E. Mons et al., 2014).

Potential Biological Activities

Some derivatives of 4-oxoquinoline-3-carboxamides have been synthesized and tested for their ability to correct defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with several compounds showing submicromolar potency (Y. F. Suen et al., 2006). Additionally, new azo disperse dyes derived from 6-butyl-4-hydroxyquinolin-2-(1H)-one were synthesized and characterized, demonstrating potential for solvatochromic applications (E. M. Rufchahi, M. Mohammadinia, 2014).

Antimicrobial and Antitumor Activities

Compounds combining quinazolinone and thiazolidinone moieties were synthesized and showed promising in vitro antibacterial and antifungal activities (N. Desai, A. Dodiya, P. N. Shihora, 2011). A study on acetylenic quinolinesulfonamide derivatives evaluated their antiproliferative activity against human breast cancer cell lines, with some compounds displaying potent antitumor activities comparable to cisplatin (Krzysztof Marciniec et al., 2017).

properties

IUPAC Name

N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4S/c1-4-6-13-26-20-10-8-19(15-17(20)7-12-23(26)28)25-31(29,30)21-11-9-18(14-16(21)3)24-22(27)5-2/h8-11,14-15,25H,4-7,12-13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXOXWUZWOGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.